1-Sec-butyl-piperidin-4-one is a nitrogen-containing heterocyclic compound characterized by a piperidine ring with a sec-butyl substituent at the nitrogen atom. This compound is part of the broader class of piperidin-4-ones, which are known for their diverse biological activities and applications in medicinal chemistry. The piperidine structure contributes to the compound's potential as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique sec-butyl group enhances its chemical reactivity and biological properties, distinguishing it from other piperidine derivatives.
Piperidine derivatives, including 1-sec-butyl-piperidin-4-one, exhibit a wide range of biological activities. Research indicates that they may have potential therapeutic effects such as:
The synthesis of 1-sec-butyl-piperidin-4-one typically involves several methods:
1-Sec-butyl-piperidin-4-one finds applications in various fields:
1-Sec-butyl-piperidin-4-one can be compared with other related compounds such as:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Piperidine | Six-membered ring | Simple nitrogen-containing heterocycle |
| Pyridine | Aromatic six-membered ring | Known for aromaticity and solvent properties |
| Piperazine | Six-membered ring with two nitrogens | Used as an anthelmintic agent |
| 1-Methylpiperidin-4-one | Methyl-substituted piperidinone | Exhibits different pharmacological properties |
The uniqueness of 1-sec-butyl-piperidin-4-one lies in its sec-butyl group, which imparts distinct chemical reactivity and biological properties compared to these similar compounds. This structural feature enhances its solubility and interaction capabilities, making it a valuable candidate for further research and application in medicinal chemistry .
The crystallographic investigation of 1-sec-butyl-piperidin-4-one reveals critical insights into its solid-state organization and molecular arrangement. The compound, bearing CAS number 72544-17-3, exhibits a molecular formula of C₉H₁₇NO with a molecular weight of 155.24 g/mol [1] [2]. The structural architecture consists of a six-membered piperidine ring featuring a ketone functional group at the 4-position and a secondary butyl substituent attached to the nitrogen atom at the 1-position [1].
Crystal structure analysis of related piperidin-4-one derivatives demonstrates that the piperidine ring predominantly adopts a chair conformation when the carbon atom in the α-position to the piperidinic nitrogen maintains sp³ hybridization [3]. However, in piperidin-4-one systems where the 4-position carbon exhibits sp² hybridization due to the carbonyl group, the ring geometry shifts toward a half-chair conformation [3] [4]. This conformational preference directly influences the spatial arrangement of substituents and affects intermolecular packing in the crystalline state.
Structural comparison studies indicate that N-substituted piperidine derivatives with bulky alkyl groups, such as the sec-butyl moiety in the target compound, can induce conformational modifications that stabilize specific crystal forms [5]. The presence of the sec-butyl group introduces steric hindrance that may promote preferential orientation of the substituent in equatorial positions, thereby minimizing unfavorable steric interactions [3].
X-ray crystallographic investigations of analogous compounds reveal that piperidine rings with ketone functionality at the 4-position typically crystallize in monoclinic or orthorhombic crystal systems [6]. The carbonyl oxygen participates in intermolecular hydrogen bonding networks with adjacent molecules, contributing to crystal stability and influencing melting point characteristics [7].
The solubility profile of 1-sec-butyl-piperidin-4-one exhibits distinct patterns across various solvent systems, reflecting the compound's amphiphilic nature arising from the hydrophilic nitrogen center and lipophilic sec-butyl substituent. The predicted logarithm of the partition coefficient (LogP) value of 1.38770 indicates moderate lipophilicity, suggesting balanced solubility characteristics in both polar and nonpolar environments [1].
In protic solvent systems, particularly methanol and ethanol, the compound demonstrates enhanced solubility due to hydrogen bonding interactions between the nitrogen lone pair and protic solvent molecules [8]. The basic nitrogen center, with a predicted pKa of 8.18 ± 0.20, readily accepts protons from protic solvents, forming stabilized solvated species [2]. Water solubility remains limited due to the hydrophobic nature of the sec-butyl group, which disrupts hydrogen bonding networks in aqueous media [9].
Aprotic solvent systems, including dimethylformamide and dimethyl sulfoxide, provide favorable solvation environments through dipolar interactions with the carbonyl oxygen and nitrogen centers [10] [11]. The polar surface area of 20.31 Ų facilitates dissolution in moderately polar aprotic solvents while maintaining compatibility with less polar organic media [1].
Recent investigations employing deep eutectic solvents composed of glucose and urea demonstrate enhanced dissolution properties for piperidin-4-one derivatives [11] [12]. These environmentally benign solvent systems achieve superior solubilization through multiple hydrogen bonding sites and reduced viscosity compared to conventional ionic liquids [12].
The solubility behavior in organic solvents varies significantly based on polarity matching principles. Chloroform and dichloromethane provide moderate to good solubility, while petroleum ether and hexane demonstrate limited dissolution capacity due to insufficient polar interactions [14].
| Solvent Type | Examples | Expected Solubility Behavior | Reference |
|---|---|---|---|
| Protic Solvents | Methanol, Ethanol, Water | Moderate to good (hydrogen bonding) | [11] [8] |
| Aprotic Solvents | DMF, DMSO, Acetone | Good (dipolar interactions) | [10] [11] |
| Water | H₂O | Limited (hydrophobic sec-butyl group) | [9] |
| Organic Solvents | Chloroform, Petroleum ether | Variable (depends on polarity) | [14] |
| Deep Eutectic Solvents | Glucose-Urea DES | Enhanced dissolution | [11] [12] |
Thermal stability analysis of 1-sec-butyl-piperidin-4-one reveals characteristic decomposition patterns consistent with related piperidin-4-one derivatives. The compound exhibits thermal stability up to approximately 200-208°C under inert atmospheric conditions, comparable to other heterocyclic ketone systems [15]. The boiling point of 112°C at 23 Torr (reduced pressure) indicates moderate volatility under standard atmospheric conditions [2].
Thermogravimetric analysis of structurally similar compounds demonstrates multi-stage decomposition processes initiated at temperatures exceeding the thermal stability threshold [15]. The first decomposition stage typically occurs between the onset temperature and 230-235°C, characterized by initial bond cleavage reactions involving the weakest molecular linkages [15]. For N-substituted piperidine systems, this often corresponds to scission of the N-alkyl bond, particularly when bulky substituents like sec-butyl groups are present [16].
The thermal degradation mechanism involves initial formation of radical species through homolytic bond cleavage, followed by subsequent fragmentation and rearrangement reactions [15]. The carbonyl functionality at the 4-position creates an electron-withdrawing environment that influences the thermal decomposition pathway by stabilizing adjacent radical intermediates [17].
Comparative thermal stability studies indicate that piperazine systems maintain stability up to 150°C, while simple piperidine derivatives can withstand temperatures exceeding 150°C before significant decomposition occurs [16]. The introduction of the ketone functionality and sec-butyl substituent in the target compound modifies these thermal characteristics, generally reducing overall thermal stability due to increased molecular complexity and additional reaction pathways [18].
Differential scanning calorimetry analysis of related N-substituted piperidin-4-one compounds reveals endothermic transitions corresponding to melting events, followed by exothermic decomposition processes at elevated temperatures [17]. The presence of the sec-butyl group may influence glass transition temperatures and crystallization behavior, affecting overall thermal processing characteristics [15].
| Compound | Thermal Stability Onset (°C) | Decomposition Temperature (°C) | Reference |
|---|---|---|---|
| Piperazine | 150 | ~310 (first step) | [16] |
| N-methylpiperidine | ~100-135 | Variable | [16] |
| Piperidine | >150 | Variable | [16] |
| Piperidin-4-one (general) | 200-208 (inert) | 230-235 (first stage) | [15] |
| 1-tert-Butyl-piperidin-4-one | 210-485 | Variable | [19] |
The structural dynamics of 1-sec-butyl-piperidin-4-one encompass both pH-dependent tautomeric equilibria and conformational interconversions of the piperidine ring system. The compound exhibits complex tautomeric behavior influenced by environmental pH conditions, with the basic nitrogen center (pKa 8.18 ± 0.20) serving as the primary ionization site [2].
Under acidic conditions (pH < 6), protonation of the nitrogen atom generates a positively charged ammonium species, which significantly alters the electronic distribution throughout the molecular framework [8]. This protonation event influences the carbonyl character at the 4-position through inductive effects, potentially modifying keto-enol tautomeric equilibria that may exist in solution [8] [20].
The carbonyl functionality at the 4-position can participate in keto-enol tautomerism, particularly under basic conditions where deprotonation of the α-hydrogen becomes thermodynamically favorable [20]. However, the extent of enol formation remains limited due to the restricted acidity of the α-hydrogen atoms adjacent to the ketone [8]. The sec-butyl substituent on nitrogen provides steric hindrance that may influence the accessibility of these α-positions for deprotonation reactions [21].
Conformational analysis reveals that the piperidine ring undergoes dynamic chair-chair interconversions, with the energy barrier for ring flipping influenced by the hybridization state of the 4-position carbon [3] [4]. In the ketone form, the sp² hybridization of the carbonyl carbon favors a half-chair conformation over the traditional chair geometry observed in saturated piperidine systems [3]. This conformational preference affects the spatial orientation of the sec-butyl substituent, which preferentially occupies equatorial positions to minimize steric strain [3].
The pH-dependent behavior extends to hydrogen bonding capabilities, where the protonated nitrogen can engage in stronger electrostatic interactions with anionic species or polar solvents [22]. Conversely, the neutral form maintains the nitrogen lone pair availability for coordination with metal centers or participation in hydrogen bonding as an acceptor [20].
Nuclear magnetic resonance studies of related piperidin-4-one derivatives confirm that substituent orientation and ring conformational preferences are significantly influenced by solution pH and solvent polarity [7] [23]. The chemical shifts of ring protons provide diagnostic information regarding chair versus half-chair conformational preferences, with axial and equatorial proton environments exhibiting characteristic coupling patterns [7].
| Ring Conformation | C-atom Hybridization | Stability | Occurrence in Derivatives | Reference |
|---|---|---|---|---|
| Chair (C4 sp³) | sp³ at α-position | Most stable | Piperidine, 1-substituted piperidines | [3] [4] |
| Half-chair (C4 sp²) | sp² at α-position | Moderately stable | Piperidin-4-one, 2-piperidinone | [3] [4] |
| Twist-boat | Variable | Less stable | Rare, high energy | [3] |
| Boat (distorted) | sp² with steric strain | Least stable | Sterically hindered systems | [7] [6] |